molecular formula C8H16NiO2 B1585187 Nickel dioctanoate CAS No. 4995-91-9

Nickel dioctanoate

Cat. No.: B1585187
CAS No.: 4995-91-9
M. Wt: 202.90 g/mol
InChI Key: ANYMYNDNCKURBB-UHFFFAOYSA-N
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Description

Nickel dioctanoate, also known as nickel(II) octanoate, is a chemical compound with the formula ((C_8H_{16}O_2)_2Ni). It is a coordination complex where nickel is bonded to two octanoate (caprylate) ligands. This compound is typically found as a light blue to green powder and is used in various industrial and research applications due to its catalytic properties .

Mechanism of Action

Target of Action

Nickel dioctanoate, a compound of nickel, primarily targets the biochemical pathways in organisms. It interacts with various enzymes and proteins within these pathways . The unique properties of nickel facilitate the activation of traditionally inert substrates .

Mode of Action

This compound interacts with its targets through various mechanisms. One of the key interactions involves single-electron transfer pathways and organic radical intermediates . The sequence of electrophile and nucleophile activation may be system dependent, leading to two possible pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a crucial role in nickel-catalyzed cross-coupling reactions, which have expanded the chemical space of accessible structures and enabled new synthetic disconnections . This compound also influences the oxidative stress pathways, genomic DNA damage pathways, and certain transcription factors related to corresponding signal transduction pathways .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action involve oxidative stress, genomic DNA damage, and the regulation of gene expression . This compound can produce free radicals, leading to oxidative stress and potential cell damage . It can also cause genomic DNA damage and influence the regulation of gene expression by activating certain transcription factors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Nickel is a transition element extensively distributed in the environment, air, water, and soil. It may derive from natural sources and anthropogenic activity . The extensive use of nickel in various industries or its occupational exposure is definitely a matter of serious impact on human health . Therefore, the environmental context plays a significant role in the action of this compound.

Biochemical Analysis

Biochemical Properties

Nickel dioctanoate plays a significant role in biochemical reactions, particularly as a cofactor in various enzymes. It interacts with enzymes such as urease, [NiFe]-hydrogenase, and carbon monoxide dehydrogenase. These interactions are crucial for the catalytic activities of these enzymes. For instance, this compound is essential for the proper functioning of urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide . Additionally, it is involved in the activation of [NiFe]-hydrogenase, which plays a role in hydrogen metabolism .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to nickel compounds, including this compound, can lead to oxidative stress, which in turn affects cell viability and induces apoptosis . In human corneal epithelial cells, this compound has been observed to increase reactive oxygen species (ROS) production, leading to oxidative damage and cell apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit DNA repair mechanisms by disrupting the function of p53, a protein involved in DNA repair and cell cycle regulation . This disruption leads to reduced nucleotide excision repair activity and increased DNA damage . Additionally, this compound can bind to proteins and enzymes, altering their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that nickel compounds can induce dynamic strain aging in materials, which may affect their stress relaxation behavior over time . Additionally, the temporal effects of this compound on cellular function can be observed through changes in gene expression and enzyme activity over extended periods of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. For example, studies have shown that high doses of nickel compounds can cause oxidative stress, inflammation, and damage to various organs . In animal models, the threshold effects and toxic effects of this compound are dose-dependent, with higher doses leading to more severe outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and DNA metabolism. It interacts with enzymes and cofactors that play a role in these pathways. For instance, this compound can impair DNA metabolism by inhibiting DNA replication and repair mechanisms . Additionally, it can affect the activity of enzymes involved in oxidative stress responses, leading to increased production of ROS and subsequent cellular damage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is transported across cell membranes by nickel transporters, which facilitate its uptake and distribution within the cell . These transporters play a crucial role in maintaining the intracellular levels of this compound and ensuring its proper localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound is localized within various subcellular compartments, including the cytoplasm, mitochondria, and vacuoles. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, in hyperaccumulator plants, this compound is predominantly localized in the vacuole as a nickel-organic acid complex . In myocardial cells, it can accumulate in the cytoplasm and mitochondria, leading to ultrastructural damages .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel dioctanoate can be synthesized through the reaction of nickel(II) salts with octanoic acid. A common method involves dissolving nickel(II) acetate in an organic solvent such as ethanol, followed by the addition of octanoic acid. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting nickel(II) oxide or nickel(II) hydroxide with octanoic acid in the presence of a suitable solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The product is then purified through filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Nickel dioctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Nickel Acetate: ((CH_3COO)_2Ni)

    Nickel Stearate: ((C_{18}H_{35}O_2)_2Ni)

    Nickel Formate: ((HCOO)_2Ni)

Uniqueness of Nickel Dioctanoate: this compound is unique due to its specific ligand structure, which provides distinct solubility and reactivity properties. The octanoate ligands offer a balance between hydrophobic and hydrophilic characteristics, making this compound suitable for various applications in both organic and aqueous environments .

Properties

CAS No.

4995-91-9

Molecular Formula

C8H16NiO2

Molecular Weight

202.90 g/mol

IUPAC Name

nickel;octanoic acid

InChI

InChI=1S/C8H16O2.Ni/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);

InChI Key

ANYMYNDNCKURBB-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ni+2]

Canonical SMILES

CCCCCCCC(=O)O.[Ni]

Key on ui other cas no.

4995-91-9

physical_description

Commercial product: Green liquid with an odor of petroleum;  [Alfa Aesar MSDS]

Pictograms

Corrosive; Irritant; Health Hazard; Environmental Hazard

Related CAS

124-07-2 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrogenation of the epoxy-terminated polyisoprene having a theoretical average number molecular weight of about 2000 was accomplished as follows: In a flame dried flask, 7.15 grams of the oxirane functional polyisoprene was dissolved in 80 ml of cyclohexane and transferred to a dry Parr reactor under nitrogen. A nickel octanoate solution prepared by dissolving 3.0 grams of nickel octanoate in 300 ml of dry cyclohexane, 7.2 ml, (0.2 mole percent based on the number of double bonds to be hydrogenated) was charged to a separate flame dried bottle. The nickel octanoate solution was green. A 1.0 M triisobutylaluminum solution in toluene, 0.63 mls, (0.6 mole percent based on the number of double bonds to be hydrogenated) was added. Immediately, the green solution of nickel octanoate turned brown and colloidal nickel formed. The colloidal nickel was aged at about 25° C. for 15 minutes, and then transferred to the reactor containing the epoxy-terminated polyisoprene. The nitrogen was displaced by hydrogen at 50 psi of pressure and the reactor temperature was increased to 65°-70° C. with agitation. Disappearance of the double bonds was monitored by NMR, after 36 hours another catalyst addition containing 0.1 mole percent nickel was made. The reaction was allowed to proceed for another 8 hours under the same conditions, and then a final catalyst addition containing 0.1 mole percent nickel was made and the reaction was allowed to proceed for a final 8 hour time period. The epoxy-terminated hydrogenated polyisoprene product was isolated by precipitating the polymer into methanol and drying in a vacuum oven. Proton NMR analysis indicated that 97% of the double bonds were saturated without significant degradation of the epoxy groups.
Name
nickel octanoate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
nickel octanoate
Name
nickel

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper indicates that nickel dioctanoate exhibits a lower diffusion rate across skin compared to nickel chloride. Why is this significant in the context of nickel allergy?

A1: While this compound demonstrates slower diffusion across the skin compared to nickel chloride, the research highlights a crucial point: a significant amount of nickel from the dioctanoate remains retained within the skin tissue []. This retention is particularly concerning because contact allergy arises from the interaction of nickel with the viable layers of the skin, not just from its penetration through the surface.

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